{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE
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Overview
Description
{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a thienyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE typically involves multi-step organic reactions One common method starts with the preparation of the piperazine derivative, followed by sulfonylation with 2,5-dimethylbenzenesulfonyl chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a biological system or modifying the properties of a material.
Comparison with Similar Compounds
Similar Compounds
{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE: Similar structure but with a furan ring instead of a thienyl group.
{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(2-PYRIDYL)METHANONE: Contains a pyridine ring, offering different electronic properties.
Uniqueness
The uniqueness of {4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(2-THIENYL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thienyl group, in particular, provides unique electronic properties that can be advantageous in certain applications.
Properties
IUPAC Name |
[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-5-6-14(2)16(12-13)24(21,22)19-9-7-18(8-10-19)17(20)15-4-3-11-23-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPPYFZRVUKUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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